molecular formula C10H14N2O2 B2960425 4-But-2-ynoyl-3,3-dimethylpiperazin-2-one CAS No. 1698729-14-4

4-But-2-ynoyl-3,3-dimethylpiperazin-2-one

Cat. No. B2960425
CAS RN: 1698729-14-4
M. Wt: 194.234
InChI Key: ZNKZIUOFUDECHW-UHFFFAOYSA-N
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Description

4-But-2-ynoyl-3,3-dimethylpiperazin-2-one is a chemical compound with the CAS Number: 1698729-14-4 . It has a molecular weight of 194.23 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 4-But-2-ynoyl-3,3-dimethylpiperazin-2-one, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The Inchi Code for 4-But-2-ynoyl-3,3-dimethylpiperazin-2-one is 1S/C10H14N2O2/c1-4-5-8(13)12-7-6-11-9(14)10(12,2)3/h6-7H2,1-3H3,(H,11,14) .

Scientific Research Applications

Antihypertensive Agents and Alpha-Adrenoceptor Antagonists

Research into 1,3-diamino-6,7-dimethoxyisoquinoline derivatives, similar in complexity to 4-But-2-ynoyl-3,3-dimethylpiperazin-2-one, has explored their potential as alpha 1-adrenoceptor antagonists. These compounds were synthesized and evaluated for their binding affinity and antihypertensive activity, although they did not show significant efficacy as antihypertensive agents in rats. The study provides insights into the structural requirements for binding to alpha 1-adrenoceptors and the pharmacophore necessary for antihypertensive activity (Bordner et al., 1988).

Alpha(2C)-Adrenoceptor Antagonists

Another study focused on the synthesis and evaluation of 4-aminoquinolines for their selectivity and potency against the alpha(2C)-adrenoceptor. The research highlighted the importance of substitutions in specific positions of the quinoline ring, contributing to the antagonist potency and selectivity. This investigation into the structure-activity relationship (SAR) helps in understanding how similar compounds can be designed for targeted receptor antagonism (Höglund et al., 2006).

Amide Hydrolysis in Drug Metabolism

A study on GDC-0834, a Bruton's tyrosine kinase inhibitor, revealed significant species differences in amide hydrolysis, leading to the formation of an inactive metabolite. Understanding the metabolic pathways and species-specific differences in drug metabolism is crucial for drug development and can guide the design of more stable and effective therapeutic agents (Liu et al., 2011).

Corrosion Inhibition

A theoretical study on bipyrazolic-type organic compounds, which share structural similarities with 4-But-2-ynoyl-3,3-dimethylpiperazin-2-one, investigated their potential as corrosion inhibitors. By examining the electronic properties and reactive sites of these compounds, the research provides insights into their inhibitory efficiencies and mechanisms of action, which is valuable in material science and engineering applications (Wang et al., 2006).

Antimicrobial Agents

Research into 7-(4-hydroxypiperazin-1-yl)quinolones demonstrated their metabolism into active piperazinyl derivatives with antimicrobial properties. Such studies are pivotal in the development of new antimicrobial agents and understanding the metabolic activation of prodrugs (Uno et al., 1993).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for 4-But-2-ynoyl-3,3-dimethylpiperazin-2-one can be found at the provided link .

properties

IUPAC Name

4-but-2-ynoyl-3,3-dimethylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-4-5-8(13)12-7-6-11-9(14)10(12,2)3/h6-7H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKZIUOFUDECHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N1CCNC(=O)C1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-But-2-ynoyl-3,3-dimethylpiperazin-2-one

CAS RN

1698729-14-4
Record name 4-(but-2-ynoyl)-3,3-dimethylpiperazin-2-one
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